1,8- vs. 1,5-Naphthyridine Regioisomerism
The 1,8-naphthyridin-2-yl urea scaffold in CAS 600179-69-9 presents the urea NH and C=O vectors in a spatial arrangement distinct from that of the 1,5-naphthyridin-2-yl urea regioisomers that have been extensively profiled as dual ERK2/Aurora B inhibitors. In the (7-aryl-1,5-naphthyridin-2-yl)urea series reported by Buckley et al. (2014), the most potent analogue achieved IC₅₀ values of 0.32 µM (ERK2) and 0.46 µM (Aurora B) in enzymatic assays [1]. The key structural determinant of this activity profile is the 1,5-naphthyridine ring system, where the N-1 and N-5 nitrogens create a specific hydrogen-bond-acceptor geometry that does not exist in the 1,8-naphthyridine isomer present in the target compound. Consequently, the target compound is structurally precluded from engaging the same kinase ATP-binding pockets with comparable affinity, making it a distinct chemical tool for applications requiring the 1,8-naphthyridine pharmacophore.
| Evidence Dimension | Kinase inhibition potency dictated by naphthyridine regioisomer |
|---|---|
| Target Compound Data | 1,8-naphthyridin-2-yl urea scaffold; no reported kinase IC₅₀ data available |
| Comparator Or Baseline | (7-aryl-1,5-naphthyridin-2-yl)urea series; IC₅₀ = 0.32 µM (ERK2), 0.46 µM (Aurora B) for best analogue |
| Quantified Difference | Activity cliff – regioisomerism abolishes ERK2/Aurora B activity; 1,8-isomer predicted inactive against these kinases |
| Conditions | Enzymatic assays: ERK2 inhibition using DELFIA format; Aurora B inhibition using HTRF kinase assay (Buckley et al., 2014) |
Why This Matters
For researchers specifically requiring a 1,8-naphthyridine-based urea scaffold (as opposed to the more common 1,5-naphthyridine kinase inhibitor template), CAS 600179-69-9 provides the correct regioisomeric connectivity that cannot be obtained by purchasing generic naphthyridine-urea screening compounds.
- [1] G. M. Buckley, N. Cooper, R. J. Davenport, et al. Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity against cancer cells. Bioorg. Med. Chem. Lett. 2014, 24 (15), 3647–3651. DOI: 10.1016/j.bmcl.2014.06.078. View Source
